

AF 594 carboxylic acid stability and long-term storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513

[Get Quote](#)

AF 594 Carboxylic Acid Technical Support Center

Welcome to the technical support center for **AF 594 Carboxylic Acid**. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, long-term storage, and troubleshooting of experiments involving this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: How should I store **AF 594 carboxylic acid** for long-term stability?

A1: For optimal long-term stability, **AF 594 carboxylic acid** powder should be stored at -20°C in the dark and protected from moisture.^[1] When stored correctly, the solid-form dye is stable for up to 24 months upon receipt.^[2] It is also recommended to desiccate the product.^[2] Transportation at room temperature for up to three weeks is generally acceptable.^{[1][2]}

Q2: What is the recommended procedure for reconstituting **AF 594 carboxylic acid**?

A2: To reconstitute, dissolve the **AF 594 carboxylic acid** powder in a high-quality anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is also soluble in water.^[2] Before opening the vial, allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the dye.^[1]

Q3: How should I store the reconstituted **AF 594 carboxylic acid** solution?

A3: Once reconstituted, the dye solution should be stored at 4°C and protected from light. For long-term storage of the solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, the solution should be stable for several months.

Q4: Is **AF 594 carboxylic acid** sensitive to pH?

A4: AF 594 is known to be pH-insensitive over a wide range, typically from pH 4 to 10, making it suitable for a variety of biological applications without significant changes in fluorescence intensity.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q5: What are the excitation and emission maxima for AF 594?

A5: The approximate excitation maximum for AF 594 is 590 nm, and the emission maximum is 617 nm.[\[2\]](#)

Troubleshooting Guides

Low or No Fluorescent Signal

Problem: After a labeling reaction and purification, the fluorescence intensity of the conjugate is weak or undetectable.

Possible Cause	Troubleshooting Step
Inefficient Labeling Reaction	Verify the pH of the reaction buffer. For EDC/NHS chemistry, the activation of the carboxyl group is most efficient at a slightly acidic pH (e.g., 6.0), while the reaction with the amine is more efficient at a slightly basic pH (7.2-8.0). ^[7] Ensure that the buffers used are free of amines (e.g., Tris) or carboxylates that can compete in the reaction. ^[8]
Degradation of the Dye	Protect the dye from prolonged exposure to light during storage and the experimental procedure. ^{[1][2]} Use freshly prepared solutions of the dye for conjugation.
Insufficient Dye Concentration	Optimize the molar ratio of dye to the target molecule. A titration experiment may be necessary to determine the optimal ratio for your specific application.
Target Molecule Issues	Confirm the presence and accessibility of amine groups on your target molecule. Ensure the concentration of the target molecule is accurate.
Instrument Settings	Check that the excitation and emission wavelengths on your fluorescence instrument are correctly set for AF 594 (Excitation: ~590 nm, Emission: ~617 nm). Ensure the gain and exposure settings are appropriate. ^[9]

High Background Signal

Problem: High non-specific fluorescence is observed in the imaging experiment.

Possible Cause	Troubleshooting Step
Excess Unconjugated Dye	Ensure thorough purification of the labeled conjugate to remove all unconjugated AF 594 carboxylic acid. Size exclusion chromatography or dialysis are common methods.
Non-specific Binding of the Conjugate	Include appropriate blocking steps in your staining protocol. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable).
Precipitation of the Conjugate	Centrifuge the conjugate solution before use to pellet any aggregates that may have formed during storage. Use only the supernatant for your experiment.

Quantitative Data Summary

The following tables summarize the stability and spectral properties of **AF 594 carboxylic acid**.

Table 1: Storage and Stability of **AF 594 Carboxylic Acid**

Form	Storage Condition	Duration	Notes
Solid Powder	-20°C, Dark, Desiccated	Up to 24 months[2]	Allow to warm to room temperature before opening to prevent moisture condensation.[1]
Reconstituted Solution (e.g., in DMSO)	4°C, Dark	Several months	For longer-term, aliquot and store at -20°C to avoid freeze-thaw cycles.
Aqueous Solution	4°C, Dark	Weeks to months	Prone to microbial growth; sterile filtration is recommended.

Table 2: Physicochemical and Spectral Properties of AF 594

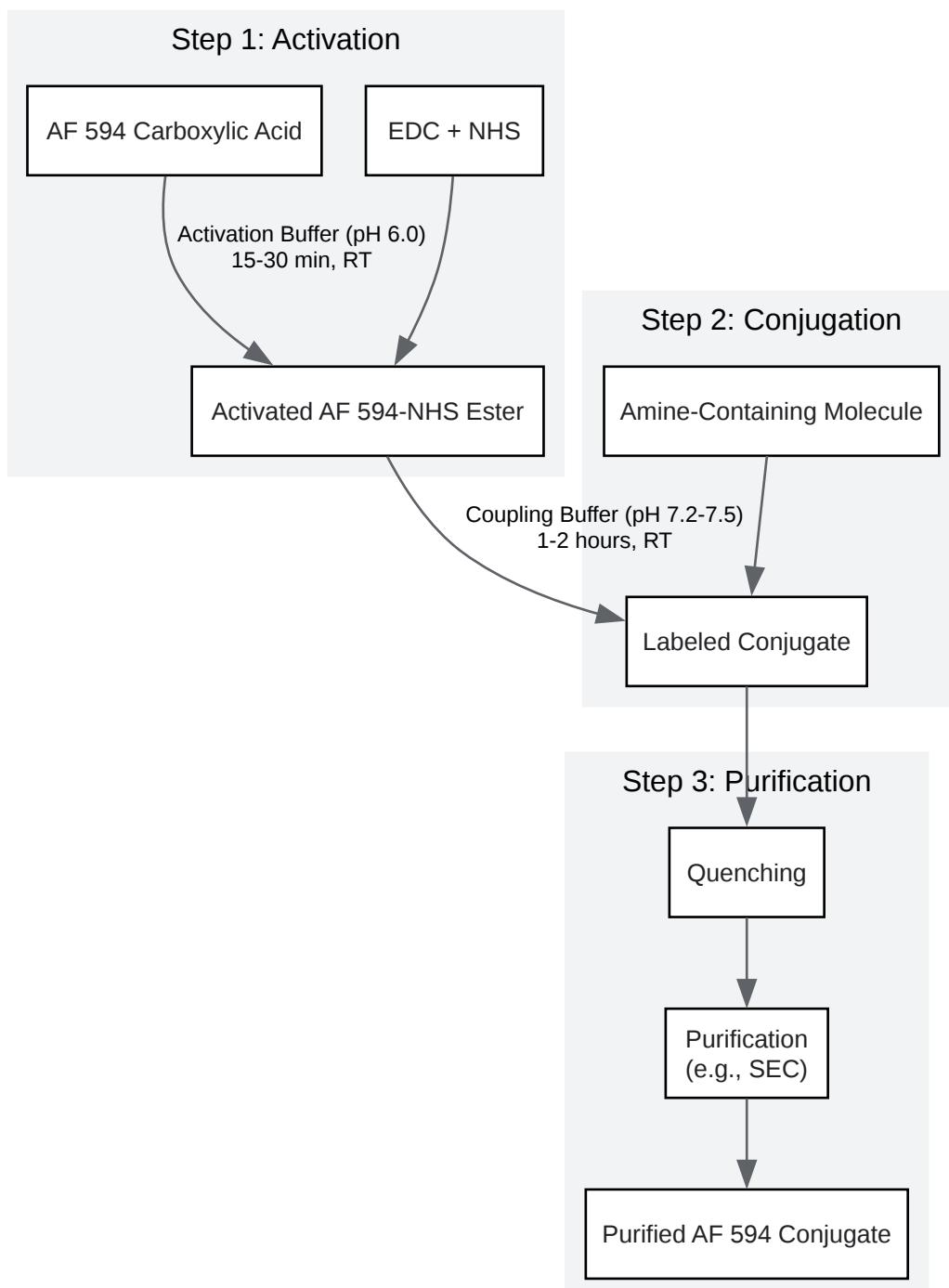
Property	Value	Reference
Excitation Maximum (λ_{ex})	590 nm	[2]
Emission Maximum (λ_{em})	617 nm	[2]
Molar Extinction Coefficient (ϵ)	$\sim 73,000 \text{ cm}^{-1}\text{M}^{-1}$	[4]
Quantum Yield (Φ)	~ 0.66	[2]
pH Sensitivity	Insensitive in the range of pH 4-10	[3][4][5][6]

Experimental Protocols

Protocol: Labeling an Amine-Containing Molecule with AF 594 Carboxylic Acid using EDC/NHS Chemistry

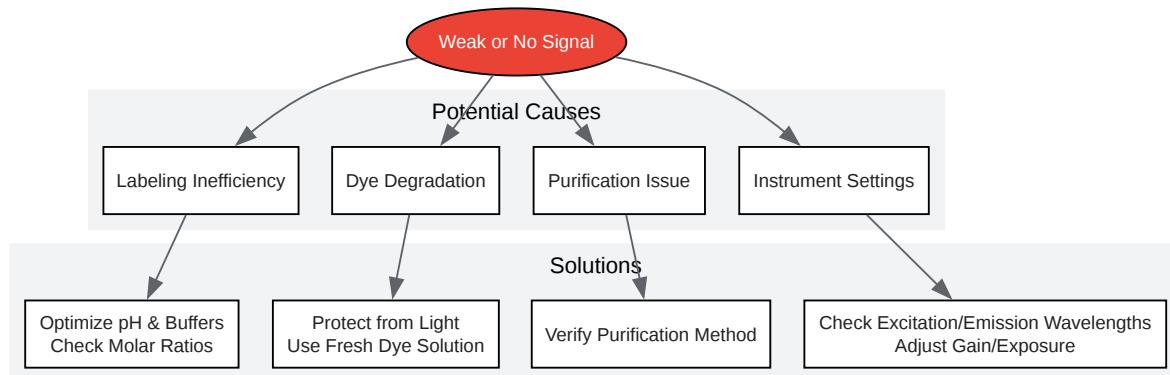
This two-step protocol is designed to conjugate **AF 594 carboxylic acid** to a molecule containing primary amines (e.g., a protein, peptide, or amine-modified oligonucleotide).

Materials:

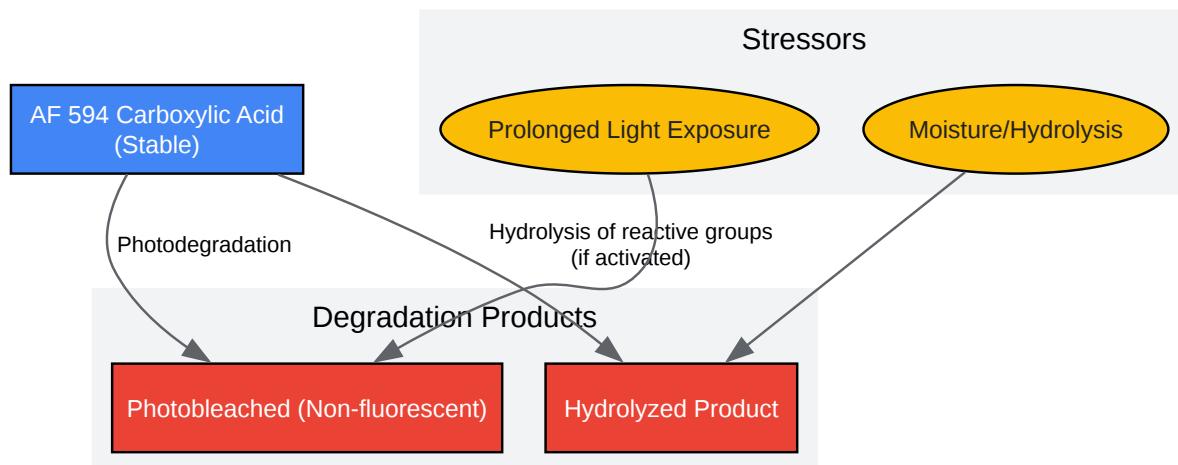

- **AF 594 carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Amine-containing molecule to be labeled
- Purification column (e.g., size exclusion chromatography)

Procedure:

- Activation of **AF 594 Carboxylic Acid**: a. Dissolve **AF 594 carboxylic acid** in a small amount of DMSO and then dilute in Activation Buffer to the desired concentration. b. Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the **AF 594 carboxylic acid** solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
- Conjugation to the Amine-Containing Molecule: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Add the activated AF 594-NHS ester solution to the amine-containing molecule solution. The molar ratio of the dye to the target molecule should be optimized for your specific application. c. Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
- Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Purification of the Conjugate: a. Separate the labeled conjugate from unconjugated dye and reaction byproducts using a suitable purification method, such as size exclusion


chromatography or dialysis, with an appropriate buffer (e.g., PBS).

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling with **AF 594 carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for weak or no fluorescence signal.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **AF 594 carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AF 594 carboxylic acid stability and long-term storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12373513#af-594-carboxylic-acid-stability-and-long-term-storage>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com